Target Binding Affinity: DPP-4 Inhibition Potency of 2,5-Difluoro Motif
In a series of beta-homophenylalanine-based dipeptidyl peptidase IV (DPP-4) inhibitors, the compound containing the 2,5-difluorophenylalanine motif (analogue 22q) demonstrated an IC50 of 270 nM. This is approximately 2.3-fold less potent than the 2,4,5-trifluoro analogue (22t, IC50 = 119 nM), but the study explicitly states that 'introduction of a fluorine at the 2-position proved to be crucial for the potency of this series' [1]. This indicates that while further fluorination can increase potency, the 2-fluoro group is a non-negotiable pharmacophoric requirement for this target, highlighting the specific value of the 2,5-difluoro arrangement over non-fluorinated or 3-/4-fluoro-substituted phenylalanines which are not reported in this context.
| Evidence Dimension | Inhibitory potency (IC50) against DPP-4 enzyme |
|---|---|
| Target Compound Data | IC50 = 270 nM (for 2,5-difluoro analogue 22q) |
| Comparator Or Baseline | IC50 = 119 nM (for 2,4,5-trifluoro analogue 22t) |
| Quantified Difference | 2.27-fold difference in IC50 |
| Conditions | In vitro enzyme inhibition assay using recombinant human DPP-4 |
Why This Matters
This quantitative data validates the 2,5-difluoro motif as a potent and essential core for developing DPP-4 inhibitors, a major drug class for type 2 diabetes, and provides a benchmark for medicinal chemistry SAR studies.
- [1] Xu, J.; Wei, L.; Mathvink, R.; He, J.; Park, Y.-J.; He, H.; Leiting, B.; Lyons, K. A.; Marsilio, F.; Patel, R. A.; et al. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett. 2004, 14, 4759–4762. DOI: 10.1016/j.bmcl.2004.06.099. View Source
